molecular formula C5H10N2O2 B11970532 Glutaraldehyde dioxime

Glutaraldehyde dioxime

Cat. No.: B11970532
M. Wt: 130.15 g/mol
InChI Key: AVRPCDNPQAKCNP-UHFFFAOYSA-N
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Description

Glutaraldehyde dioxime is an organic compound with the molecular formula C5H10N2O2. It is a derivative of glutaraldehyde, where the aldehyde groups are converted into oxime groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaraldehyde dioxime can be synthesized through the reaction of glutaraldehyde with hydroxylamine hydrochloride in an aqueous medium. The reaction typically occurs at temperatures ranging from 0 to 20 degrees Celsius and takes about 30 minutes. The reaction is then followed by the addition of potassium carbonate to neutralize the solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glutaraldehyde dioxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted oximes depending on the nucleophile used.

Scientific Research Applications

Glutaraldehyde dioxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glutaraldehyde dioxime involves its ability to form stable complexes with metal ions. The oxime groups can coordinate with metal centers, leading to the formation of chelate complexes. These complexes can then participate in various catalytic and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual oxime functionality, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and metal ion detection applications.

Properties

IUPAC Name

N-(5-hydroxyiminopentylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPCDNPQAKCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=NO)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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